molecular formula C14H30Cl2N2 B1424721 n-Ethyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride CAS No. 1220034-33-2

n-Ethyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride

Cat. No. B1424721
CAS RN: 1220034-33-2
M. Wt: 297.3 g/mol
InChI Key: BFOJLQDVXFDALD-UHFFFAOYSA-N
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Description

“N-Ethyl-N-(3-piperidinylmethyl)cyclohexanamine dihydrochloride” is a chemical compound with the molecular formula C14H30Cl2N2 . It has an average mass of 297.307 Da and a monoisotopic mass of 296.178589 Da . The CAS number for this compound is 1220034-33-2 .

Scientific Research Applications

Novel Psychoactive Substances

Research into novel psychoactive substances, such as MT-45, which is an opioid-like compound, provides insight into the availability, use, desired and unwanted effects of new psychoactive compounds. These studies are crucial for understanding the potential impact and risks associated with novel substances, including their potential for dependency and toxicity (Sindhu M. Siddiqi et al., 2015).

Chemical Detection Technologies

The use of canines as chemical detectors, especially in the context of explosive detection, highlights the role of chemical compounds in enhancing detection technologies. This research provides a comparison of the effectiveness of canines versus analytical instrumental techniques in detecting volatile odor signature chemicals from explosives (K. Furton & L. J. Myers, 2001).

Plant Growth Regulation

Studies on 1-methylcyclopropene (1-MCP) explore its role as a plant growth regulator, inhibiting ethylene effects in a variety of crops. This research is instrumental in advancing agricultural practices by prolonging the shelf life of produce and enhancing post-harvest quality (S. Blankenship & J. Dole, 2003).

Electrochemical Surface Finishing and Energy Storage

The exploration of room-temperature ionic liquids (RTILs) in electrochemical technologies, including electroplating and energy storage, presents new avenues for industrial applications. This research underscores the potential of RTILs in offering more efficient and environmentally friendly alternatives for surface finishing and energy storage solutions (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Aromatization Processes in Petrochemical Industry

The aromatization of hydrocarbons over nonacidic catalysts provides insights into the chemical processes involved in the petrochemical industry, particularly in the production of aromatic compounds from alkanes and cycloalkanes. This research contributes to the understanding of catalytic mechanisms and the optimization of industrial processes (H. Pines & L. Nogueira, 1981).

properties

IUPAC Name

N-ethyl-N-(piperidin-3-ylmethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15-11-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOJLQDVXFDALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCNC1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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